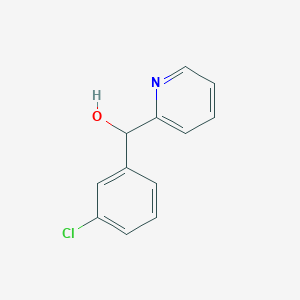

3-Chlorophenyl-(2-pyridyl)methanol

Description

BenchChem offers high-quality 3-Chlorophenyl-(2-pyridyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorophenyl-(2-pyridyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQCTZCPITIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chlorophenyl-(2-pyridyl)methanol CAS number and identifiers

[1]

Chemical Identity & Identifiers

Status: Research Analog / Custom Synthesis Target Note on Isomerism: This compound is the meta-chloro isomer of the widely used pharmaceutical intermediate (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7), which is the key precursor for Bepotastine and Carbinoxamine .[1] The 3-chloro isomer discussed here is primarily used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability in antihistaminic pharmacophores.[1]

| Identifier Type | Detail |

| Chemical Name | (3-Chlorophenyl)(pyridin-2-yl)methanol |

| Systematic Name | |

| CAS Number | Not Widely Listed (Analogous to 4-Cl isomer: 27652-89-7) |

| Molecular Formula | C |

| Molecular Weight | 219.67 g/mol |

| SMILES | OC(c1cccc(Cl)c1)c2ccccn2 |

| Chirality | Contains 1 stereocenter (R/S enantiomers) |

Physicochemical Profile (Predicted)[1][4][5][6]

Synthetic Methodology

To synthesize the 3-chloro isomer with high fidelity, a Cryogenic Lithiation-Addition protocol is superior to standard Grignard conditions.[1] Pyridyl-Grignard reagents can be unstable and prone to Wurtz-type coupling byproducts.[1] The lithiation route ensures regioselectivity at the 2-position of the pyridine ring.[1]

Protocol: Lithiation-Addition Sequence

Reaction Class: Nucleophilic Aromatic Addition Scale: 10 mmol basis[1]

Reagents

-

2-Bromopyridine: 1.58 g (10 mmol)[1]

-

n-Butyllithium (n-BuLi): 1.6 M in hexanes (11 mmol)[1]

-

3-Chlorobenzaldehyde: 1.41 g (10 mmol)[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (THF increases polarity but requires lower temperatures to prevent ligand scrambling).[1]

Step-by-Step Workflow

-

Inertion: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with N₂ for 15 minutes.

-

Lithiation: Charge the flask with 2-bromopyridine and 20 mL anhydrous Et₂O. Cool the system to -78 °C (Dry ice/Acetone bath).

-

Metal-Halogen Exchange: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70 °C.

-

Electrophile Addition: Dissolve 3-chlorobenzaldehyde in 5 mL anhydrous Et₂O. Add this solution dropwise to the lithiopyridine intermediate.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench: Quench carefully with Saturated NH₄Cl (aq).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

Purification[1]

Reaction Pathway Visualization

The following diagram illustrates the lithiation pathway, highlighting the critical intermediate stabilization.

Caption: Figure 1. Cryogenic lithiation-addition pathway for the synthesis of 3-chlorophenyl-(2-pyridyl)methanol.

Analytical Characterization (Expected)

To validate the identity of the synthesized 3-chloro isomer, compare the NMR splitting patterns against the 4-chloro standard.

| Technique | Feature | Diagnostic Signal (Expected) |

| 1H NMR (CDCl₃) | Methine Proton | Singlet (or weak doublet) at δ 5.7–5.9 ppm .[1] (Chiral center proton).[1] |

| Pyridine Ring | Doublet at δ 8.5 ppm (α-proton to Nitrogen).[1] | |

| Chlorophenyl | Multiplet at δ 7.2–7.4 ppm .[1] Distinction: The 3-chloro isomer shows a complex multiplet (ABCD system equivalent) rather than the symmetric AA'BB' para-substitution pattern of the 4-chloro isomer.[1] | |

| HPLC | Retention Time | The 3-chloro isomer typically elutes after the 4-chloro isomer on C18 columns due to slightly higher lipophilicity (logP ~2.9 vs 2.7).[1] |

| Mass Spec | ESI+ | [M+H]+ = 220.05 m/z.[1] Characteristic chlorine isotope pattern (3:1 ratio for M and M+2).[1] |

Applications in Drug Discovery

While the 4-chloro isomer is the precursor to Bepotastine (H1-antagonist), the 3-chloro isomer serves two critical roles in R&D:

-

Metabolic Stability Probes: Moving the chlorine from the para to the meta position blocks metabolic oxidation at the meta-position while exposing the para-position.[1] This helps identify "soft spots" on the phenyl ring during Lead Optimization.[1]

-

Chiral Resolution Studies: The racemic alcohol can be resolved using Lipase PS (Pseudomonas cepacia) or Lipase CAL-B in vinyl acetate.[1]

Chiral Resolution Workflow

Caption: Figure 2. Enzymatic kinetic resolution strategy for obtaining enantiopure intermediates.

Safety & Handling

References

-

PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol (Compound Summary - Isomer Reference). National Library of Medicine.[1] [Link][1]

-

Google Patents. Process for preparation of Bepotastine intermediates (WO2008153289).[1] (Describes the industrial synthesis of the 4-Cl analog via lithiation/Grignard). [1]

structural analysis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

An In-Depth Guide to the Structural Elucidation of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Authored by a Senior Application Scientist

Introduction

(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a chiral alcohol with the molecular formula C₁₂H₁₀ClNO, stands as a molecule of considerable interest in the pharmaceutical landscape.[1][2] Its primary significance lies in its role as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), including the non-sedating antihistamine Bepotastine and the first-generation H1 antagonist Carbinoxamine.[3][4][5] The precise three-dimensional arrangement of its atoms and the nature of its intermolecular interactions are critical determinants of its reactivity and suitability for these synthetic applications.

This technical guide provides a comprehensive, multi-faceted strategy for the complete . We will move beyond a simple recitation of data to explain the causality behind the selection of analytical techniques, demonstrating an integrated approach that combines spectroscopic methods for determining molecular connectivity, single-crystal X-ray diffraction for unambiguous solid-state structure, and computational modeling for in silico corroboration. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural characterization of this and similar complex organic molecules.

Contextual Foundation: Synthesis of the Analyte

A thorough structural analysis begins with a pure substance. (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol is commonly synthesized via a two-step oxidation-reduction pathway starting from 2-(p-chlorobenzyl)pyridine.[3][6] This method allows for the isolation and purification of the intermediate ketone, which can lead to a higher purity final product.[3] Understanding the synthesis provides context for potential impurities and validates the starting material for analysis.

Experimental Protocol: Two-Step Oxidation-Reduction Synthesis[3][6]

Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone

-

Charge a reaction vessel with 2-(p-chlorobenzyl)pyridine (1.0 eq) and water.

-

Heat the stirred mixture to 85 °C.

-

Add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature between 85-95 °C.

-

Maintain the reaction at 85-95 °C for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture and quench with a small amount of methanol.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Recrystallize the crude product from petroleum ether to yield the pure ketone intermediate.

Step 2: Reduction to (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Dissolve the intermediate ketone (1.0 eq) from Step 1 in ethanol.

-

Cool the solution in an ice-water bath.

-

Add sodium borohydride (NaBH₄) in portions, ensuring the temperature does not exceed 40 °C.

-

Stir the reaction for 2-6 hours at room temperature until completion (monitored by TLC).[3]

-

Quench the reaction with water and remove the ethanol under reduced pressure.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Caption: Oxidation-Reduction Synthetic Workflow.

Spectroscopic Characterization: Defining the Molecular Framework

Spectroscopy provides the foundational data for determining the molecule's constitution, including its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, NMR is essential to confirm the presence and relative positions of the two distinct aromatic rings and the single aliphatic C-H group at the stereocenter.

Experimental Protocol: ¹H and ¹³C NMR [7]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width of 0-200 ppm.

-

Due to the low natural abundance of ¹³C and longer relaxation times, use a relaxation delay of 2-5 seconds and acquire a significantly larger number of scans (e.g., 1024 or more).

-

Data Presentation: Expected NMR Spectral Data

| Technique | Chemical Shift (δ) ppm (Predicted) | Assignment |

| ¹H NMR | ~8.5 (d) | Pyridyl H ortho to N |

| ~7.2-7.8 (m) | Aromatic H's (Pyridyl & Phenyl) | |

| ~5.8 (s) | Methine H (C-OH) | |

| ~3.5-5.0 (br s) | Hydroxyl H (-OH) | |

| ¹³C NMR | ~155-160 | Pyridyl C adjacent to N |

| ~120-150 | Aromatic C's | |

| ~74-76 | Methine C (C-OH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific bonds. For this molecule, FTIR is critical to confirm the presence of the hydroxyl (-OH) group, the aromatic rings, and the carbon-chlorine (C-Cl) bond.

Experimental Protocol: KBr Pellet Method [7]

-

Sample Preparation: Thoroughly grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background. A typical spectral range is 4000-400 cm⁻¹.[7]

-

Data Presentation: Key Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-3400 (broad) | O-H Stretch | Hydroxyl group |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 1580-1610 | C=C / C=N Stretch | Aromatic Rings (Phenyl & Pyridyl) |

| 1050-1150 | C-O Stretch | Secondary Alcohol |

| 1085-1095 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight and the fragmentation pattern. Electrospray Ionization (ESI), a "soft" technique, is ideal for confirming the molecular weight by observing the protonated molecular ion ([M+H]⁺).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a "hard" technique, fragments the molecule in a reproducible way, offering clues about its structure.

Experimental Protocols [7]

-

Electrospray Ionization (ESI-MS):

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Optimize instrument parameters (e.g., capillary voltage, desolvation gas flow) to maximize the signal for the [M+H]⁺ ion.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into the GC, where the compound is vaporized and separated on a capillary column.

-

The eluent from the column enters the mass spectrometer, where it is ionized by an EI source (typically 70 eV).

-

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

| Technique | Ion | Expected m/z | Significance |

| ESI-MS | [M+H]⁺ | 220.0 | Confirms Molecular Weight (C₁₂H₁₀ClNO = 219.67 g/mol )[8] |

| EI-MS | [M]⁺ | 219/221 | Molecular ion peak (³⁵Cl/³⁷Cl isotope pattern) |

| EI-MS | [M-H₂O]⁺ | 201/203 | Loss of water |

| EI-MS | [M-Cl]⁺ | 184 | Loss of chlorine radical |

digraph "Spectroscopic_Integration" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Confirmed Structure:\n(RS)-(4-chlorophenyl)\n(pyridin-2-yl)methanol", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=11];

MS -> Structure [label="Molecular Weight &\nFragmentation"]; FTIR -> Structure [label="Functional Groups\n(-OH, C-Cl, Aromatics)"]; NMR -> Structure [label="Connectivity &\nC-H Framework"]; }

Caption: Integration of spectroscopic data for structural confirmation.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Expertise & Causality: While spectroscopy defines the "what and where," single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state. It is the gold standard for determining bond lengths, bond angles, and the absolute configuration of stereocenters. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, this technique confirms that the material crystallizes as a racemic mixture and reveals the intricate network of intermolecular forces that govern its crystal packing.[9][10]

Experimental Protocol: Crystal Structure Determination

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a solvent like methanol at room temperature.[10][11]

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data, locating all non-hydrogen atoms and subsequently the hydrogen atoms from difference maps.[9][11]

-

Data Presentation: Key Crystallographic Data [9][10][11]

| Parameter | Value from Literature | Significance |

| Crystal System | Monoclinic | Describes the basic crystal shape. |

| Space Group | P2₁/c | Centrosymmetric group confirming a racemic mixture. |

| a, b, c (Å) | 14.2323 (5), 5.8672 (2), 12.8430 (5) | Unit cell dimensions. |

| β (°) | 100.913 (2) | Unit cell angle. |

| Dihedral Angle | 74.34 (6)° | Angle between the phenyl and pyridyl rings. |

| Hydrogen Bond (O-H···N) | D-H: 0.84(2) Å, H···A: 1.95(2) Å | Key interaction forming zigzag chains of molecules. |

| C-Cl···π Interaction | Cl···Cg(pyridyl): 3.5280 (10) Å | Weaker interaction linking the chains into sheets. |

The crystal structure reveals that molecules are linked by O—H⋯N hydrogen bonds into zigzag C(5) chains where R and S enantiomers alternate.[9][10] These chains are further organized into (100) sheets by weak C—Cl⋯π(pyridyl) interactions between inversion-related pairs of molecules.[9]

Caption: Supramolecular assembly via hydrogen and halogen interactions.

Computational Modeling: In Silico Corroboration

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental data.[12] By calculating the molecule's properties from first principles, we can predict its optimized geometry, vibrational frequencies, and NMR chemical shifts. A strong correlation between calculated and experimental results provides a high degree of confidence in the structural assignment.

Methodology: DFT Calculations [12]

-

Model Building: Construct the initial 3D structure of (4-chlorophenyl)(pyridin-2-yl)methanol in silico.

-

Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. A common and effective level of theory is B3LYP with the 6-311++G(d,p) basis set.[12]

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical IR spectrum.

-

NMR Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method with the optimized geometry to predict ¹H and ¹³C chemical shifts.

Trustworthiness: The power of this approach lies in its self-validating system. The optimized geometric parameters (bond lengths, angles) can be directly compared to the high-precision data from X-ray crystallography, while the calculated vibrational frequencies and NMR chemical shifts can be benchmarked against the experimental FTIR and NMR spectra, respectively.

Conclusion

The comprehensive is not achieved through a single technique but by the logical integration of multiple, complementary analytical methods. NMR, FTIR, and MS work in concert to establish the molecular formula, functional groups, and atomic connectivity. Single-crystal X-ray diffraction provides the ultimate, high-resolution picture of the three-dimensional structure and intermolecular packing in the solid state. Finally, computational modeling offers a theoretical framework to corroborate and unify these experimental findings. This rigorous, multi-pronged approach ensures an unambiguous and complete structural elucidation, a prerequisite for the effective use of this important intermediate in pharmaceutical development and manufacturing.

References

-

Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. Available at: [Link]

-

International Research Journal of Engineering and Technology (IRJET). (2018). Theoretical Study of (RS) -(4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory. IRJET, 5(7). Available at: [Link]

-

IUCr Journals. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E, 72(1). Available at: [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Available at: [Link]

-

ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Available at: [Link]

-

Apicule. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS No: 27652-89-7) API Intermediate Manufacturers. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

De Gruyter. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

International Journal of Pure and Applied Mathematics. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. IJPAM, 119(12). Available at: [Link]

Sources

- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apicule.com [apicule.com]

- 5. (4-Chlorophenyl)(pyridin-2-yl)methanol|High-Quality RUO [benchchem.com]

- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 9. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. (PDF) Theoretical Study of (RS) -(4-chlorophenyl) (pyridine-2yl) methanol using Density Functional Theory [academia.edu]

In-Depth Technical Guide: Solubility Profile of 3-Chlorophenyl-(2-pyridyl)methanol

Executive Summary

Compound Identity: 3-Chlorophenyl-(2-pyridyl)methanol CAS Registry Number: 75343-75-8 Molecular Formula: C₁₂H₁₀ClNO Molecular Weight: 219.67 g/mol [1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chlorophenyl-(2-pyridyl)methanol (also known as

While the 4-chlorophenyl isomer (an intermediate for Bepotastine) is more widely documented, the 3-chlorophenyl isomer exhibits distinct physicochemical behaviors driven by the meta-substitution, which alters crystal packing energy and solvation thermodynamics. This guide synthesizes theoretical solubility parameters with a robust experimental protocol for precise determination.

Physicochemical Characterization & Structural Analysis[4][5]

The solubility of 3-Chlorophenyl-(2-pyridyl)methanol is governed by the interplay between its three functional domains:

-

Pyridine Ring: Acts as a hydrogen bond acceptor (Lewis base) and contributes

- -

Chlorophenyl Ring: Increases lipophilicity (LogP ~2.[2]7) and introduces dipole moments via the electron-withdrawing chlorine atom.

-

Secondary Alcohol (Carbinol): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents.[2]

Structural Visualization

The following diagram illustrates the chemical structure and the interaction sites critical for solvation.

Caption: Functional domain analysis determining solvent interaction potential.[2]

Solubility Profile Analysis

Predicted Solubility by Solvent Class

Based on the "like dissolves like" principle and the calculated partition coefficient (LogP

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding between solvent -OH and the pyridine nitrogen/carbinol group.[2] |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Favorable dispersion forces and dipole-dipole interactions; excellent for extraction.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions; capable of breaking intermolecular H-bonds of the solute. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to High | Good general solvent; often used for reaction workup and crystallization.[2] |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate | Good solubility in THF; MTBE often used as an anti-solvent or for washing.[2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Soluble at elevated temperatures; useful for recrystallization.[2] |

| Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polar interactions; ideal anti-solvents for precipitation.[2] |

| Water | Water (pH 7) | Very Low | Hydrophobic aromatic rings dominate; solubility increases significantly at pH < 4 (protonation of pyridine).[2] |

Temperature Dependence

Solubility (

-

Recommendation: For process crystallization, dissolve in hot Ethyl Acetate or Toluene and cool to 0–5°C to maximize yield.

Experimental Protocol: Quantitative Solubility Determination

Since specific literature data for the 3-chloro isomer is less prevalent than the 4-chloro analog, researchers must validate solubility experimentally. The following protocol ensures high data integrity (E-E-A-T) using the Shake-Flask Method coupled with HPLC Analysis .

Workflow Diagram

Caption: Standardized Shake-Flask Methodology for solubility determination.

Detailed Methodology

1. Preparation of Saturated Solutions:

-

Add excess 3-Chlorophenyl-(2-pyridyl)methanol to 5 mL of the target solvent in a glass vial.

-

Ensure a visible solid phase remains (supersaturation).

2. Equilibration:

-

Place vials in a thermostatic shaker bath.

-

Standard Temperatures: 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.

-

Duration: Agitate for 24–48 hours. Allow to settle for 4 hours (or centrifuge) to ensure phase separation.

3. Sampling & Analysis:

-

Withdraw the supernatant using a pre-heated syringe (to prevent precipitation).

-

Filter through a 0.45 µm PTFE filter.

-

Dilute with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50).

-

Quantification: Use HPLC-UV (approx. 260 nm, based on pyridine/phenyl absorption) against a standard calibration curve.

Thermodynamic Modeling

To correlate the experimental data, use the Modified Apelblat Equation , which is standard for pharmaceutical intermediates:

Where:

- = Mole fraction solubility

- = Absolute temperature (K)[2][3]

- = Empirical model parameters derived from regression.

Applications & Synthesis Context

The solubility profile directly impacts the synthesis and purification of this intermediate.

-

Synthesis (Grignard Reaction):

-

Reagents: 3-Chlorophenylmagnesium bromide + 2-Pyridinecarboxaldehyde.

-

Solvent: THF or Diethyl Ether (Reaction medium).

-

Workup: Quench with

.[2] The product partitions into the organic phase (EtOAc or DCM).

-

-

Purification:

-

The crude oil is often crystallized. Based on the profile, a solvent system of Hexane/Ethyl Acetate or Hexane/Toluene is recommended to induce precipitation of the product while keeping impurities in solution.

-

-

Chiral Resolution:

-

For separating enantiomers (if required for chiral drugs like Bepotastine analogs), solubility in alcoholic mobile phases (MeOH/EtOH) suggests compatibility with polysaccharide-based chiral columns (e.g., Chiralpak AD/OD).

-

References

-

Sigma-Aldrich. 3-Chlorophenyl-(2-pyridyl)methanol Product Page (CAS 75343-75-8).[1][2] Available at: (Verified CAS identity).[2]

-

PubChem. Compound Summary: (3-Chlorophenyl)(pyridin-2-yl)methanol.[1][2] National Library of Medicine. Available at: [4]

- Jouyban, A.Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Methodological Reference).

-

BenchChem. Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol. (Structural Analog Reference for Method Validation). Available at:

Sources

An In-depth Technical Guide to 3-Chlorophenyl-(2-pyridyl)methanol: Synthesis, Characterization, and Potential Applications

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenyl-(2-pyridyl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document details its core chemical properties, outlines a robust synthetic methodology, provides a framework for its analytical characterization, and explores its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Core Chemical Identity

Molecular Formula: C₁₂H₁₀ClNO

Molecular Weight: 219.67 g/mol

IUPAC Name: (3-chlorophenyl)(pyridin-2-yl)methanol

This molecule features a central methanol carbon bonded to a pyridine ring at the 2-position and a chlorophenyl ring at the 3-position. The presence of the chlorine atom on the phenyl ring and the nitrogen atom in the pyridine ring are key determinants of its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | |

| Molecular Weight | 219.67 g/mol | |

| IUPAC Name | (3-chlorophenyl)(pyridin-2-yl)methanol | N/A |

Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol

The synthesis of chlorophenyl-(pyridinyl)-methanol derivatives is effectively achieved through a Grignard reaction.[1] This classic organometallic reaction provides a reliable method for forming the crucial carbon-carbon bond between the phenyl and pyridinyl-methanol moieties. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.

Synthetic Pathway

The synthesis can be approached via two analogous routes:

-

Route A: Reaction of a 3-chlorophenylmagnesium halide with pyridine-2-carboxaldehyde.

-

Route B: Reaction of 2-pyridylmagnesium halide with 3-chlorobenzaldehyde.

Both routes are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. Below is a detailed protocol for Route A.

Sources

Troubleshooting & Optimization

improving the yield of 3-Chlorophenyl-(2-pyridyl)methanol in Grignard synthesis

Topic: Improving the yield of 3-Chlorophenyl-(2-pyridyl)methanol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol via Grignard addition presents a classic "heteroatom challenge." While the disconnection seems simple, the presence of the pyridine nitrogen creates a chelation trap that often stalls conversion or promotes side reactions (such as ring alkylation).

This guide provides a tiered approach to optimization:

-

Standard Protocol Optimization: Refined stoichiometry and temperature control.

-

Advanced Protocol (The "Knochel" Method): Using Lanthanide salts to force 1,2-addition.[1]

-

Troubleshooting Q&A: Specific fixes for common failure modes.

Part 1: Strategic Reaction Design

The Disconnection Logic

You have two theoretical pathways to form the central C-C bond. Only one is viable for high yields.

-

Path A (Recommended): 3-Chlorophenylmagnesium bromide + 2-Pyridinecarboxaldehyde.

-

Path B (AVOID): 2-Pyridylmagnesium bromide + 3-Chlorobenzaldehyde.

-

Reason: 2-Pyridyl Grignard reagents are notoriously unstable. They tend to undergo elimination to form pyridynes (tars) or homocouple rapidly. Always use the aryl halide (3-chlorobromobenzene) as your nucleophile source.

-

The "Pyridine Problem" (Mechanism & Visual)

The pyridine nitrogen is a Lewis base. It coordinates with the Magnesium of the Grignard reagent, forming a stable 5-membered chelate with the carbonyl oxygen. This "stuck" intermediate can reduce reactivity or lead to incomplete workup. Furthermore, the Grignard can attack the pyridine ring (1,4-addition) rather than the aldehyde.

Figure 1: Reaction pathways showing the competition between the desired chelated intermediate and common side reactions.

Part 2: Optimized Experimental Protocols

Method A: The Standard Low-Temp Protocol

Best for: Routine synthesis when reagents are fresh.

-

Reagent Prep: Flame-dry a 3-neck flask. Add Mg turnings (1.2 eq) and a crystal of Iodine. Cover with dry THF.[2]

-

Grignard Formation: Add 3-chlorobromobenzene (1.1 eq) in THF dropwise. Initiate with heat gun if necessary. Reflux for 1 hour to ensure complete formation.

-

The Critical Step (Addition): Cool the Grignard solution to 0°C (ice bath).

-

Why? Room temperature promotes attack on the pyridine ring. 0°C favors the kinetic 1,2-addition to the aldehyde.

-

-

Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in THF. Add this slowly to the Grignard reagent over 30 minutes.

-

Quench: Pour into saturated NH4Cl at 0°C.

Method B: The "Turbo" Protocol (LaCl3 Enhanced)

Best for: Stubborn reactions, low yields (<40%), or high impurity profiles. Mechanism: Lanthanum(III) chloride complexes with the carbonyl oxygen and the pyridine nitrogen more strongly than Magnesium, activating the aldehyde for addition while suppressing attack on the pyridine ring.

-

Additive Prep: Flame dry LiCl (2.0 eq) under vacuum. Add anhydrous LaCl3 (1.0 eq) and THF. Stir until dissolved (creates LaCl3·2LiCl complex).[1][3]

-

Mix: Add the LaCl3·2LiCl solution to your prepared Grignard reagent at room temperature. Stir for 1 hour.

-

Reaction: Cool to 0°C. Add the aldehyde.

-

Result: This method often boosts yields from ~40% to >85% by preventing "enolization" and ring attack.

Part 3: Troubleshooting & FAQs

Category 1: Yield & Reactivity

Q: My reaction starts well but stalls at 50% conversion. Adding more Grignard doesn't help. Why? A: You are likely experiencing Product Inhibition via Chelation . The alkoxide product complexes with the remaining Grignard reagent, deactivating it.

-

Fix: Switch to Method B (LaCl3) . The Lanthanide breaks up these aggregates. Alternatively, dilute the reaction significantly (0.2 M concentration max).

Q: I see a large "Biphenyl" spot on my TLC. What is it? A: This is 3,3'-dichlorobiphenyl, formed by the homocoupling of your Grignard reagent.

-

Fix: This usually happens if the halide addition is too fast or the temperature is too high during Grignard formation. Add the bromide solution slowly to the Mg.

Category 2: Isolation & Purity[4]

Q: I quenched the reaction, but my product is stuck in the aqueous layer (Low recovery). A: This is a pH issue specific to pyridines.

-

The Science: The pyridine nitrogen is basic (pKa ~5.2). If you quench with strong acid (HCl) or even excess NH4Cl without neutralizing, the pyridine ring protonates, becoming water-soluble.

-

Protocol: After quenching with NH4Cl, adjust the aqueous layer pH to ~8-9 using saturated NaHCO3 or 10% NaOH before extracting with Ethyl Acetate or DCM.

Q: The product is an oil that won't crystallize. A: Pyridyl carbinols are notorious for "oiling out" due to hydrogen bonding.

-

Fix:

-

Dissolve the oil in minimal hot Ethyl Acetate.

-

Add Hexanes dropwise until cloudy.

-

Seed with a crystal if available, or scratch the glass.

-

Store at -20°C overnight.

-

Note: If it remains an oil, convert it to the HCl salt (bubble HCl gas into ether solution) to obtain a solid for purification, then free-base it later.

-

Part 4: Experimental Workflow (Visualization)

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (Basis for LaCl3/LiCl activation).[1][3]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link] (Mechanism of side reactions).

-

Organic Chemistry Portal. (2021). Pyridine Synthesis and Functionalization. Retrieved from [Link] (Pyridyl-specific reactivity profiles).

Sources

managing anhydrous conditions for 3-Chlorophenyl-(2-pyridyl)methanol synthesis

A Guide to Managing Anhydrous Conditions for a Successful Grignard Reaction

Welcome to the technical support center for the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical aspect of maintaining anhydrous conditions during this Grignard-based synthesis. As Senior Application Scientists, we understand that success in organometallic chemistry hinges on meticulous attention to detail, particularly in the exclusion of water. This resource aims to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.

The Critical Role of Anhydrous Conditions

The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol is commonly achieved through a Grignard reaction. This involves the formation of a highly reactive organomagnesium halide (a Grignard reagent), in this case, 3-chlorophenylmagnesium bromide, which then acts as a potent nucleophile, attacking the carbonyl carbon of a pyridine-2-carboxaldehyde derivative.

Grignard reagents are extremely strong bases and will readily react with even weakly acidic protons, such as those found in water.[1][2][3] This acid-base reaction is significantly faster than the desired carbon-carbon bond formation and will quench the Grignard reagent, converting it into an unreactive alkane and magnesium hydroxide, ultimately leading to a failed or low-yielding reaction.[2][3] Therefore, maintaining strictly anhydrous (water-free) conditions throughout the entire process is paramount for success.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to moisture contamination during the synthesis.

Question 1: My Grignard reaction won't initiate. What are the likely causes related to moisture?

Answer: Failure of a Grignard reaction to initiate is a classic and often frustrating problem, frequently stemming from inadequate anhydrous conditions. Here’s a breakdown of potential moisture-related culprits and how to address them:

-

Contaminated Glassware: Even minute traces of water adsorbed onto the surface of your glassware can inhibit the reaction.[4]

-

Solution: All glassware must be rigorously dried. The most effective method is to flame-dry the assembled apparatus under a stream of inert gas (like nitrogen or argon) or to oven-dry the glassware at a high temperature (e.g., 120-150°C) for several hours and then allow it to cool in a desiccator or under an inert atmosphere just before use.[4][5]

-

-

Wet Solvents: The ethereal solvents typically used for Grignard reactions, such as diethyl ether or tetrahydrofuran (THF), are hygroscopic and can absorb moisture from the atmosphere.[2][6]

-

Solution: Use freshly opened bottles of anhydrous solvent or purify the solvent yourself. A common and effective method for drying THF is distillation from sodium-benzophenone ketyl, which provides a deep blue or purple color indicating the solvent is anhydrous.[7] Alternatively, using activated molecular sieves (3Å or 4Å) can also effectively dry the solvent.[6]

-

-

Moist Starting Materials: The 3-chlorobromobenzene and magnesium turnings can also be sources of moisture.

-

Solution: Ensure your 3-chlorobromobenzene is of high purity and stored in a desiccator. Magnesium turnings are often coated with a layer of magnesium oxide, which can be passivating.[8] While not directly a moisture issue, activating the magnesium is crucial for reaction initiation.

-

Question 2: The reaction started but then stopped, and I'm observing a white precipitate. What happened?

Answer: This scenario strongly suggests that your Grignard reagent formed initially but was subsequently quenched by a source of water. The white precipitate is likely magnesium hydroxide or other magnesium salts formed from the reaction of the Grignard reagent with water.

-

Possible Cause: Ingress of Atmospheric Moisture: If your reaction setup is not properly sealed, moisture from the air can enter the flask, especially in humid environments.[6]

-

Solution: Ensure all joints in your glassware are well-sealed with high-vacuum grease. Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction. This can be achieved using a bubbler system or a balloon filled with the inert gas.

-

-

Possible Cause: Contaminated Reagents Added Later: If you are adding the pyridine-2-carboxaldehyde derivative in a solution, the solvent used for this addition must also be rigorously dried.

-

Solution: Prepare the solution of your electrophile using the same quality of anhydrous solvent as used for the Grignard reagent formation.

-

Question 3: My yield is consistently low, even though the reaction seems to proceed. Could moisture be the culprit?

Answer: Yes, even if the reaction doesn't fail completely, the presence of small amounts of water will consume a portion of your Grignard reagent, leading to lower yields of the desired 3-Chlorophenyl-(2-pyridyl)methanol.[3]

-

Troubleshooting Steps:

-

Re-evaluate your drying procedures: Review every step of your process for potential sources of moisture. Are you flame-drying your glassware effectively? Is your inert gas supply dry?

-

Consider titration of the Grignard reagent: Before adding your electrophile, you can take a small aliquot of your Grignard solution and titrate it to determine its exact concentration. This will tell you how much of the reagent successfully formed and allow you to adjust the amount of electrophile accordingly.

-

Investigate side reactions: Besides quenching by water, other side reactions can lower your yield. For instance, the Grignard reagent can react with unreacted 3-chlorobromobenzene to form a biphenyl byproduct.[9]

-

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvent is truly anhydrous?

A1: For THF, the sodium-benzophenone ketyl indicator is a reliable visual cue; a persistent deep blue or purple color indicates the solvent is dry.[7] For other solvents, or if you are not using this method, using a Karl Fischer titrator is the most accurate way to determine the water content. Commercially available anhydrous solvents will specify their water content on the label.

Q2: What is magnesium activation, and why is it important?

A2: Magnesium turnings are typically coated with a passivating layer of magnesium oxide that prevents them from reacting with the alkyl halide.[8] Activation removes this layer and exposes a fresh, reactive magnesium surface. Common activation methods include:

-

Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle or using a magnetic stir bar to crush them against the side of the flask can break the oxide layer.[1][10]

-

Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface.[5][8] The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[8]

Q3: Can I use a drying agent directly in my reaction flask?

A3: It is generally not recommended to add drying agents like anhydrous sodium sulfate or magnesium sulfate directly to the reaction mixture. These can interfere with the reaction and make product isolation more difficult. The proper approach is to dry your solvents and reagents before they are introduced into the reaction flask.

Q4: What are the visual signs of a successful Grignard reaction initiation?

A4: A successful initiation is usually indicated by one or more of the following observations:

-

The appearance of turbidity or a cloudy grey/brown color in the solution.

-

A noticeable exotherm (the reaction flask will become warm to the touch).

-

Spontaneous refluxing of the solvent (for more reactive halides).

-

The gradual disappearance of the magnesium turnings.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware

-

Clean all glassware (reaction flask, condenser, dropping funnel, etc.) with soap and water, followed by a rinse with deionized water and then acetone to facilitate drying.

-

Assemble the glassware as you would for the reaction.

-

Either place the assembled glassware in an oven at 120-150°C for at least 4 hours (overnight is preferable) or flame-dry the entire apparatus under a gentle stream of dry nitrogen or argon.

-

If oven-drying, allow the glassware to cool to room temperature in a desiccator or under a positive pressure of inert gas before starting the reaction.[4]

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)

Caution: This procedure involves sodium metal, which is highly reactive. It should only be performed by trained personnel in a proper chemical fume hood.

-

Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves for several hours.

-

In a separate, dry flask under an inert atmosphere, add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF.

-

Heat the mixture to reflux. A deep blue or purple color will develop, indicating that the solvent is dry and oxygen-free.

-

Distill the required amount of THF directly into the reaction flask immediately before use.[7]

Visualizing the Workflow and Challenges

Grignard Synthesis Workflow

Caption: A simplified workflow for the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol.

Troubleshooting Decision Tree for Failed Grignard Initiation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. community.wvu.edu [community.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Purification of 3-Chlorophenyl-(2-pyridyl)methanol

Reference ID: TCP-3CL-PYR-001

Status: Active / Senior Scientist Verified[1]

Executive Summary

Compound: 3-Chlorophenyl-(2-pyridyl)methanol CAS: (Generic) 27652-89-7 (Note: CAS often refers to 4-Cl isomer; 3-Cl is the specific meta-isomer variant).[1] Class: Diarylcarbinol / Pyridine derivative.[1] Critical Application: Intermediate for antihistamines (e.g., Bepotastine analogs, Carbinoxamine-type scaffolds) and chiral ligands.[1]

The "Deceptively Simple" Trap: While structurally small, this molecule presents a "perfect storm" of purification challenges:

-

The Pyridine Nitrogen: Causes severe tailing on silica due to silanol interactions.[2][3]

-

The Benzylic Alcohol: Prone to thermal elimination (forming the styrene-like alkene) under acidic or high-heat conditions.[1]

-

Phase Behavior: The meta-chloro substitution often disrupts crystal packing compared to para-isomers, leading to persistent "oiling out."[1]

Module 1: Chromatographic Tailing (The "Pyridine Problem")

User Query:

"I am trying to purify the crude reaction mixture on a silica column (Hexane/EtOAc), but the product streaks across the entire column. I lose yield and resolution is non-existent."

Root Cause Analysis:

Standard silica gel is acidic (pKa ~5-7).[1] The basic nitrogen of the pyridine ring (pKa ~5.2) undergoes chemisorption onto these acidic silanol sites.[1] This is not simple physisorption; it is an acid-base interaction that drags the compound, causing "shark-tooth" tailing.[1]

Troubleshooting Protocol:

Option A: The "TEA Block" (Recommended) You must neutralize the silica surface before the pyridine sees it.

-

Mobile Phase: Add 1% Triethylamine (TEA) to your Hexane/EtOAc mobile phase.[1]

-

Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.

-

Mechanism: TEA is a stronger base than pyridine. It saturates the acidic silanol sites, turning the surface "neutral" relative to your analyte.

Option B: The "Amine-Silica" Switch If your downstream steps are sensitive to TEA residues:

-

Stationary Phase: Switch to Amino-functionalized Silica (NH2-Silica) .[1]

-

Benefit: The surface is already basic. No mobile phase modifier is needed.[1]

-

Solvent System: Use Hexane/Isopropanol (DCM is often too strong for NH2 columns).[1]

Decision Logic: Chromatographic Setup

Caption: Decision tree for mitigating pyridine-silanol interactions during flash chromatography.

Module 2: Crystallization & Oiling Out

User Query:

"The 4-chloro isomer is a solid, but my 3-chloro derivative stays as a viscous yellow oil. How do I get a solid?"

Root Cause Analysis:

The meta-chloro substituent reduces molecular symmetry compared to the para-isomer, lowering the lattice energy.[1] Additionally, impurities (specifically the ketone precursor or homocoupling byproducts ) act as "crystal poisons," preventing nucleation.

Strategic Pivot: "Purify the Precursor"

Senior Scientist Insight: If you are synthesizing this via reduction of 3-chlorophenyl-(2-pyridyl)methanone, stop . Do not rely on purifying the alcohol. The ketone crystallizes much more easily.

-

Recrystallize the ketone precursor (EtOH or Hexane/EtOAc) to >99% purity.

-

Perform the reduction (NaBH4/MeOH).[4]

-

The resulting alcohol will likely crystallize spontaneously because the "poison" (ketone) is absent.

Protocol: Forcing Crystallization of the Alcohol

If you must purify the alcohol directly:

-

Solvent System: Pentane/Diethyl Ether (10:1) or Hexane/MTBE .[1] Avoid pure alcohols (too soluble).[1]

-

Technique:

-

Drying: You must remove all solvent.[1] Trace solvent acts as a plasticizer, keeping it an oil. Use high vacuum (<1 mbar) for 12 hours.

Module 3: Chemical Stability (Elimination Risk)

User Query:

"I see a new non-polar spot on TLC after concentrating my fractions on the rotavap."

Root Cause Analysis:

You are observing the formation of 3-chloro-alpha-(2-pyridyl)styrene .[1] The benzylic alcohol is prone to dehydration (elimination of water), especially if:

-

The rotavap bath is too hot (>45°C).

-

There are trace acids present (e.g., from an acidic workup or silica gel).[1]

Stability Data & Limits

| Parameter | Safe Limit | Danger Zone | Consequence |

| pH during Workup | pH 8 - 10 | pH < 4 | Acid catalyzes elimination to alkene.[1] |

| Rotavap Temp | < 40°C | > 50°C | Thermal elimination.[1] |

| Storage | 4°C, Dark | RT, Light | Slow oxidation back to ketone.[1] |

Corrective Action:

-

Workup: Use saturated NH4Cl (mildly acidic) to quench, but immediately neutralize with NaHCO3 before extraction.[1] Never use strong HCl to wash the organic layer unless you keep it ice-cold and brief.[1]

-

Solvent Removal: Use high vacuum at room temperature rather than heating.

Module 4: Enantiomeric Separation (Chiral Purity)

User Query:

"I need the (S)-enantiomer for a bioactivity study. Which column works?"

Technical Guidance:

This molecule has a classic "aryl-heteroaryl-carbinol" motif.[1] Polysaccharide-based stationary phases are the industry standard here.[1]

Recommended Setup:

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).[1]

-

Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][5]

-

Mobile Phase: Hexane / Isopropanol (90:10).[1]

-

Additive: 0.1% Diethylamine (DEA).[1] Crucial for peak shape due to the pyridine nitrogen.[3]

Workflow: Chiral Method Development

Caption: Screening workflow for enantioseparation of pyridyl carbinols.

References

-

Chemical Synthesis & Properties: BenchChem Technical Guide: The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol. (Note: Synthesis of 3-Cl isomer follows identical Grignard/Reduction protocols).[1] [1][4]

-

Chromatographic Troubleshooting: LCGC International: Troubleshooting Peak Tailing of Basic Analytes (Pyridine Derivatives).

-

Chiral Separation: Phenomenex Chiral HPLC Applications Guide: Resolution of Aryl-Pyridyl Carbinols.

-

Crystallization Behavior: Green Chemistry (2026): Metal-free Radical Strategy for Pyridine Based Triaryl Scaffolds (Discusses crystallization of pyridyl carbinols).

-

General Impurity Profile: ChemicalBook: Alpha-(4-chlorophenyl)pyridine-2-methanol Properties and Safety.

Sources

Technical Support Center: Optimizing Temperature Control in the Synthesis of 3-Chlorophenyl-(2-pyridyl)methanol

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol. Success in this synthesis hinges on meticulous temperature control to maximize yield, ensure purity, and prevent the formation of troublesome byproducts. This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes, providing a framework for troubleshooting and optimization.

Core Synthesis Pathways: A Tale of Two Temperatures

The synthesis of 3-Chlorophenyl-(2-pyridyl)methanol is primarily achieved via two distinct and temperature-sensitive routes: the Grignard reaction and a two-step oxidation-reduction sequence. Each pathway presents unique thermal challenges and control points that are critical to the outcome.

Route 1: The Grignard Reaction Pathway

This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1] For this specific target molecule, this can be approached in two ways:

-

Path A: 2-pyridylmagnesium halide + 3-chlorobenzaldehyde

-

Path B: 3-chlorophenylmagnesium halide + 2-pyridinecarboxaldehyde

While seemingly straightforward, the Grignard synthesis is notoriously sensitive to temperature fluctuations, which can dictate the difference between a high-yield synthesis and a complex mixture of byproducts.[2] The use of 2-pyridyl Grignard reagents is particularly challenging and known to produce bipyridyl side products.[3][4]

| Stage | Process | Recommended Temp. Range | Rationale & Scientific Justification |

| 1. Grignard Reagent Formation | Initiation | 35-50°C (Gentle Warming) | The reaction of the organic halide with magnesium metal has an activation energy barrier, often due to a passivating oxide layer on the magnesium surface.[2][5] Gentle, localized warming (e.g., with a heat gun) or the use of chemical activators like iodine is often required to initiate the reaction.[6][7] |

| Propagation | 35-65°C (Reflux in THF/Ether) | Once initiated, the reaction is highly exothermic.[6] The temperature should be controlled by the refluxing solvent and the rate of halide addition. Adding the halide too quickly can cause a dangerous runaway reaction, leading to side products like Wurtz coupling.[2] | |

| 2. Nucleophilic Addition | Aldehyde Addition | -10°C to 5°C | This is the most critical temperature control step. The addition of the Grignard reagent to the aldehyde is a rapid and exothermic nucleophilic addition.[8] Maintaining a low temperature favors the desired 1,2-addition to the carbonyl, minimizes side reactions (like enolization of the aldehyde), and prevents thermal degradation of the product.[4][9] |

| Reaction Completion | 20-25°C (Room Temp.) | After the complete, slow addition of the aldehyde at low temperature, the reaction mixture is typically allowed to warm to room temperature and stirred for 1-2 hours to ensure the reaction proceeds to completion.[9] |

-

Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.

-

Reagent Formation: Charge the flask with magnesium turnings (1.2 eq.) and a small crystal of iodine. Cover with anhydrous THF. In the dropping funnel, add a solution of 3-chlorobromobenzene (1.0 eq.) in anhydrous THF.

-

Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by color change and gentle bubbling), warm the flask gently with a heat gun until initiation is observed.

-

Propagation: Add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain itself. After addition is complete, continue to stir under reflux for 30-60 minutes until most of the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-salt bath.

-

Dissolve 2-pyridinecarboxaldehyde (0.95 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

Completion & Quench: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

Caption: Workflow for the Grignard synthesis route.

Route 2: The Oxidation-Reduction Pathway

This two-step approach offers an alternative that avoids the sensitive preparation of a Grignard reagent. It involves the oxidation of a suitable precursor, such as 2-(3-chlorobenzyl)pyridine, to the intermediate ketone, followed by the selective reduction of the ketone to the desired secondary alcohol.[9][10] This method allows for the isolation and purification of the ketone, which can lead to a cleaner final product.

| Stage | Process | Recommended Temp. Range | Rationale & Scientific Justification |

| 1. Oxidation | Benzyl C-H Oxidation | 85-95°C | The oxidation of the methylene bridge to a carbonyl requires significant energy input.[10] This temperature range is necessary to achieve a reasonable reaction rate with common oxidants like KMnO₄. The temperature must be carefully controlled to prevent over-oxidation or thermal decomposition of the starting material and product. |

| 2. Reduction | Ketone Reduction | 0-40°C | The reduction of the ketone with hydride reagents like sodium borohydride (NaBH₄) is exothermic. The reaction is typically performed at a reduced temperature (e.g., in an ice bath) to control the rate of hydride delivery, prevent runaway reactions, and improve the selectivity of the reduction.[10] A patent for a similar reduction using H₂ and a catalyst specifies 40°C.[11] |

-

Oxidation:

-

In a round-bottom flask, dissolve 2-(3-chlorobenzyl)pyridine (1.0 eq.) in a suitable solvent (e.g., water or dioxane).

-

Heat the solution to 85°C.

-

Add the oxidizing agent (e.g., potassium permanganate, 1.5 eq.) in portions, ensuring the temperature is maintained between 85-95°C.[9][10]

-

Maintain stirring at this temperature for 4-6 hours until TLC indicates consumption of the starting material.

-

Cool the mixture, perform an appropriate workup (filtration, extraction), and purify the crude (3-chlorophenyl)(pyridin-2-yl)methanone.

-

-

Reduction:

-

Dissolve the purified ketone (1.0 eq.) in ethanol in a flask equipped with a stir bar.

-

Cool the flask in an ice-water bath to below 20°C.

-

Add sodium borohydride (1.1 eq.) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 40°C.[10]

-

After the addition is complete, remove the ice bath and stir at room temperature for 2-6 hours until the reaction is complete.

-

Perform a standard workup, including quenching with water, solvent removal, and extraction to isolate the final product.

-

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

What is the optimal temperature for adding the aldehyde to the Grignard reagent? The ideal range is -10°C to 5°C. Colder is often better, but going below -10°C may slow the reaction too much. The key is to prevent the temperature from rising above 5°C during the addition. [4][9] How does the rate of addition affect temperature control? The rate of addition is the primary variable you can control in real-time to manage the reaction's exotherm. A faster addition rate releases heat more quickly, overwhelming the cooling bath and raising the internal temperature. A slow, steady dropwise addition allows the cooling system to dissipate the heat as it is generated.

Can I run the Grignard addition at room temperature? This is strongly discouraged. Running the addition at room temperature will almost certainly lead to a significant decrease in yield and the formation of numerous byproducts due to the reasons outlined in the troubleshooting guide (e.g., enolization). [1] What are the signs of an exothermic reaction getting out of control? Key signs include a rapid, uncontrolled rise in the internal temperature, vigorous and sudden boiling of the solvent that is not from external heating, and a rapid change in color, often to a dark brown or black. If this occurs, the primary immediate action is to stop the addition of reagents and ensure maximum cooling is applied.

For the oxidation step, why is a high temperature of 85-95°C necessary? The oxidation of a benzylic C-H bond is a kinetically slow process with a high activation energy. The specified high temperature is required to provide sufficient thermal energy for the reaction to proceed at a practical rate. [10]

References

-

Organic Syntheses. (n.d.). α-CARBOLINE. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(1), 6-25. Available from: [Link]

-

Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2345-2353. Available from: [Link]

- Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. KTH Chemical Science and Engineering. Available from: [Link]

-

Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy. Available from: [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

ChemBK. (2024). 4-Chlorophenyl-2-pyridinylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimisation of aldehyde C-H addition reaction. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Hauptmann, H., et al. (n.d.). Calorimetric investigation of the formation of Grignard reagents. HZDR. Available from: [Link]

- Google Patents. (2021). CN109879800B - Preparation process of bepotastine drug intermediate.

- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(18), 2691-2693.

-

LibreTexts Chemistry. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

den Hertog, H. J., & Wibaut, J. P. (1936). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 55(2), 122-128. Available from: [Link]

-

Starcevic, S., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. Available from: [Link]

-

University of Illinois Springfield. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

-

Crago, J., & Straus, D. (1998). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 75(12), 1609. Available from: [Link]

-

ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

- Google Patents. (2017). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. reddit.com [reddit.com]

- 8. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 11. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]

stability and storage conditions for 3-Chlorophenyl-(2-pyridyl)methanol

Technical Support Center: 3-Chlorophenyl-(2-pyridyl)methanol

PART 1: Technical Specifications & Core Identity

Compound Identity

-

Chemical Name: (3-Chlorophenyl)(pyridin-2-yl)methanol[1][2][3][4][5][6][7][8]

-

Synonyms:

-(3-Chlorophenyl)-2-pyridinemethanol; 3-Chloro-

Physical Properties Overview

| Property | Specification | Experimental Notes |

| Appearance | White to off-white solid | May darken to pale yellow upon oxidation or light exposure.[1][2] |

| Melting Point | 70–75 °C (Estimated) | Based on the 4-chloro isomer analog (78–80 °C); positional isomers typically show slight depression.[1][9] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in dilute aqueous acids due to pyridine protonation.[8][9] |

| pKa | ~3.5 (Pyridine N) | The pyridine ring is basic; the hydroxyl proton is weakly acidic (pKa >15).[1][9] |

PART 2: Stability & Storage Protocols

Critical Stability Factors As a diaryl methanol containing a pyridine ring, this compound exhibits specific sensitivities that differ from simple benzyl alcohols. The electron-withdrawing chlorine on the meta position and the electron-deficient pyridine ring influence its reactivity.[1][2]

-

Oxidation Sensitivity (High Risk):

-

Mechanism: The benzylic alcohol position is susceptible to oxidation, converting the compound into (3-Chlorophenyl)(pyridin-2-yl)methanone (the ketone form).[1][2][8] This is accelerated by light and air.[9]

-

Indicator: A shift from white/off-white to yellow/orange often indicates ketone formation.[1][9]

-

-

Hygroscopicity (Moderate Risk):

-

Acid/Base Sensitivity:

-

Acid: Stable in mild acid (protonates pyridine).[1][9] Strong acids at high heat may induce dehydration to the alkene if a leaving group is present, though less likely for this specific alcohol compared to tertiary alcohols.[9]

-

Base: Generally stable, but strong bases (e.g., n-BuLi) will deprotonate the hydroxyl group first.[1][8]

-

Storage Guidelines

| Condition | Recommendation | Technical Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of spontaneous air oxidation to the ketone.[1][2] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential for long-term storage (>1 month) to prevent autoxidation.[1][9] |

| Container | Amber Glass Vial | Protects from UV-induced radical oxidation pathways.[1][9] |

| Desiccation | Required | Prevent moisture absorption which complicates precise massing for synthesis.[1][9] |

PART 3: Troubleshooting Guide

Issue 1: The solid has turned yellow or orange. [1][9]

-

Diagnosis: Partial oxidation to (3-Chlorophenyl)(pyridin-2-yl)methanone.[1][2]

-

Verification: Check TLC (Thin Layer Chromatography).[1][9] The ketone is typically less polar than the alcohol.[9]

-

Remediation: Recrystallization is often effective.[1][9]

-

Solvent System: Hexanes/Ethyl Acetate or Isopropanol.[9]

-

Protocol: Dissolve in minimal hot ethyl acetate, filter while hot to remove insoluble oxides, then slowly add hexanes and cool to 4 °C.

-

Issue 2: Poor yield in nucleophilic substitution reactions (e.g., converting OH to Cl or Br).

-

Root Cause: The pyridine ring can interfere with standard reagents like SOCl₂ by forming N-oxide salts or complexing with the thionyl species.[1][9]

-

Solution: Use the free base form.[1][9] If using SOCl₂, ensure the HCl salt intermediate is neutralized carefully or use a milder reagent like Appel conditions (PPh₃/CCl₄) which are often more chemoselective for pyridine-containing alcohols.[1][8]

Issue 3: Inconsistent solubility in aqueous workups.

-

Explanation: At pH < 4, the pyridine is protonated (water-soluble).[1][9] At pH > 6, it exists as the neutral free base (organic-soluble).[1][8]

-

Protocol Adjustment: For extraction into organic solvent (DCM/EtOAc), ensure the aqueous layer is adjusted to pH 8–9 using saturated NaHCO₃ or dilute NaOH.[9]

PART 4: Experimental Visualization

Degradation Pathway & Handling Logic The following diagram illustrates the primary degradation route (oxidation) and the pH-dependent solubility switch, which is critical for extraction protocols.

Caption: Figure 1.[1][2] Degradation pathway via oxidation and pH-dependent solubility switching for extraction optimization.[1][2]

PART 5: Frequently Asked Questions (FAQs)

Q1: Can I use the 4-chlorophenyl isomer data as a reference for the 3-chloro isomer? A: Yes, with high confidence for general handling. The 4-chloro isomer (CAS 27652-89-7) is a key intermediate for the drug Bepotastine and is widely characterized.[1][2][11][12] The 3-chloro isomer (CAS 75343-75-8) is a positional isomer.[1][2] Their solubility, acid/base behavior, and oxidation stability are chemically nearly identical, though melting points will differ slightly [1, 2].[8][9]

Q2: How do I dry this compound if it becomes sticky or wet? A: Because it is a solid with a relatively low melting point (~70–75 °C), avoid high-heat oven drying.[1][9]

-

Recommended: Vacuum desiccation at room temperature (20–25 °C) over P₂O₅ or anhydrous CaCl₂ for 24 hours.[1][9]

-

Warning: Do not heat above 40 °C under vacuum if the purity is unknown, as impurities can lower the melting point further, causing the solid to fuse into a glass.[8][9]

Q3: Is this compound toxic? A: Treat as Harmful . Like many pyridine derivatives and halogenated aromatics, it is likely harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Standard PPE (gloves, goggles, fume hood) is mandatory.[8][9] Specific toxicology data is often extrapolated from the 4-chloro analog, which carries warnings for acute toxicity and irritation [3].[1][2]

Q4: What is the best method to synthesize this if I cannot buy it? A: The standard route is the reduction of the corresponding ketone: (3-chlorophenyl)(pyridin-2-yl)methanone .[1][2]

-

Reagent: Sodium Borohydride (NaBH₄) in Methanol at 0 °C is standard, cheap, and effective.[8][9]

-

Alternative: Grignard addition of 3-chlorophenylmagnesium bromide to pyridine-2-carboxaldehyde (or conversely, 2-pyridylmagnesium bromide to 3-chlorobenzaldehyde) [4].[1][2]

References

-

PubChem. (2025).[1][9][13] Compound Summary: (4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 27652-89-7).[1][2][11][12] National Library of Medicine.[9] [Link][1][8][9]

-

GlobalChemMall. (2025). Precursor Synthesis: (3-Chlorophenyl)(pyridin-2-yl)methanone. [Link][1][2][4][8]

Sources

- 1. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. 2-pyridyl methanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. (2-chlorophenyl) diphenyl methanol | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]